molecular formula C13H14N2O4 B13494800 N-Acetyl-4-hydroxy-DL-tryptophan

N-Acetyl-4-hydroxy-DL-tryptophan

Cat. No.: B13494800
M. Wt: 262.26 g/mol
InChI Key: UYEUOZFIXWQBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Tryptophan Metabolome and Derivatives Research

Tryptophan, an essential amino acid, serves as a precursor to a multitude of biologically active molecules through several key metabolic pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govresearchgate.net These pathways yield critical compounds such as serotonin, a neurotransmitter vital for mood regulation, and melatonin, the primary hormone for regulating the sleep-wake cycle. nih.govnih.gov The metabolism of tryptophan is a tightly regulated process, and imbalances in its pathways have been linked to various neuropsychiatric and physiological conditions. researchgate.netnih.gov

The study of tryptophan derivatives, both naturally occurring and synthetic, is a burgeoning field. These derivatives often exhibit unique biological activities and offer potential as therapeutic agents or research tools. nih.gov Modifications such as halogenation, for instance, have led to the development of important intermediates for the pharmaceutical and agrochemical industries. nih.gov N-acetylation is another common modification, with N-acetyl-L-tryptophan (NAT) being recognized for its neuroprotective properties and its use as a stabilizer in pharmaceutical formulations. hmdb.canih.govresearchgate.net

Rationale for Investigating N-Acetyl-4-hydroxy-DL-tryptophan: Bridging Acetylation and Hydroxylation Pathways

The specific interest in this compound stems from the combination of two key modifications to the tryptophan backbone: N-acetylation and 4-hydroxylation.

N-Acetylation: The addition of an acetyl group to the nitrogen atom of the amino group of tryptophan is a known metabolic process. hmdb.ca N-acetyl-L-tryptophan has been shown to be an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of cytochrome c release, contributing to its neuroprotective effects in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.govmedchemexpress.com It also exhibits antioxidant properties, protecting against oxidative stress. researchgate.net The acetylation process can influence the compound's stability, solubility, and ability to cross the blood-brain barrier.

Hydroxylation: The introduction of a hydroxyl group onto the indole (B1671886) ring of tryptophan is a critical step in several metabolic pathways. For example, the hydroxylation of tryptophan at the 5-position to form 5-hydroxytryptophan (B29612) (5-HTP) is the rate-limiting step in the biosynthesis of serotonin and melatonin. nih.gov Hydroxylation at other positions, such as the 4-position, results in compounds like 4-hydroxy-L-tryptophan. While less common than 5-hydroxylation, the position of the hydroxyl group can significantly alter the molecule's electronic properties and biological activity. Research on ortho- and meta-substituted tryptophan derivatives suggests that the position of substituents has a high potential for the synthesis of novel antioxidants. oup.com

The combination of both N-acetylation and 4-hydroxylation in a single molecule, this compound, therefore presents a compound with a unique set of potential properties. The N-acetyl group could enhance its stability and neuroprotective capabilities, while the 4-hydroxy group could modulate its antioxidant activity and receptor-binding profile. The DL-racemic mixture would contain both the D- and L-enantiomers, which may have different biological activities, as has been observed with N-acetyl-tryptophan, where the L-form showed neuroprotective effects while the D-form did not. nih.gov

Current Research Landscape and Unexplored Avenues for this compound

A comprehensive review of the current scientific literature reveals a significant gap in the direct investigation of this compound. While extensive research exists on N-acetyl-tryptophan and various hydroxylated tryptophan derivatives, their combined form remains largely uncharacterized.

The lack of dedicated studies on this compound means that its synthesis, physicochemical properties, and biological activities are not well-documented. This presents a clear and immediate avenue for exploratory research.

Unexplored Avenues:

Synthesis and Characterization: The development of an efficient and scalable synthesis method for this compound is a primary research need. Following synthesis, a thorough characterization of its physicochemical properties, including its solubility, stability, and spectroscopic data, would be essential.

Neuroprotective Potential: Given the known neuroprotective effects of N-acetyl-L-tryptophan, a key area of investigation would be to assess whether this compound, and its separated enantiomers, exhibit similar or enhanced neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases.

Antioxidant Activity: The presence of the 4-hydroxy group on the indole ring suggests potential antioxidant activity. Studies to evaluate its ability to scavenge free radicals and protect cells from oxidative damage would be highly valuable.

Receptor Binding Profile: Investigating the binding affinity of this compound to various receptors, particularly those involved in neurotransmission and inflammation, could reveal novel biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(4-hydroxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-7(16)15-10(13(18)19)5-8-6-14-9-3-2-4-11(17)12(8)9/h2-4,6,10,14,17H,5H2,1H3,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEUOZFIXWQBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for N Acetyl 4 Hydroxy Dl Tryptophan

Established Synthetic Routes for N-Acetyltryptophan Moieties

The initial step in the synthesis of N-Acetyl-4-hydroxy-DL-tryptophan is the acetylation of the amino group of tryptophan. This transformation is a well-established process with several methodologies available.

Acetylation Methodologies of Tryptophan Precursors

The N-acetylation of tryptophan is commonly achieved through the use of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base. This reaction can be performed under various conditions, and the choice of solvent and base can influence the reaction's efficiency and yield.

One common method involves dissolving L-tryptophan in an aqueous solution of an alkali metal hydroxide (B78521), such as sodium hydroxide. google.com Acetic anhydride is then added to this solution to carry out the acetylation. google.com The reaction temperature is typically controlled to optimize the reaction rate and minimize side product formation. google.com A patent describes a process where the pH of the aqueous solution of L-tryptophan and an alkali metal hydroxide is maintained at 11 or more while simultaneously adding acetic anhydride and an aqueous hydroxide solution. google.com

Another approach involves a cascade reaction starting from indole (B1671886) methylene (B1212753) hydantoin, which undergoes hydrogenation, hydrolysis, and then acetylation to yield N-acetyl-DL-tryptophan. google.com This method is notable for its efficiency, as it combines multiple steps into a single sequence. google.com

The choice of acetylating agent and reaction conditions can be summarized in the following table:

Acetylating AgentPrecursorReaction ConditionsKey FeaturesReference
Acetic AnhydrideL-TryptophanAqueous alkali metal hydroxide (e.g., NaOH), pH ≥ 11High yield and quality of N-acetyl-L-tryptophan. google.com
Acetic AnhydrideIndole methylene hydantoinCascade reaction (hydrogenation, hydrolysis, acetylation)Efficient multi-step synthesis in a single sequence. google.com

Stereochemical Considerations in N-Acetylation Processes

The stereochemistry of the starting tryptophan molecule is a critical factor in the synthesis of N-acetyltryptophan. When starting with a specific enantiomer, such as L-tryptophan, the N-acetylation process itself does not typically alter the stereocenter at the alpha-carbon. Therefore, the acetylation of L-tryptophan will yield N-acetyl-L-tryptophan. nih.govsigmaaldrich.com

However, the synthesis of the racemic mixture, N-acetyl-DL-tryptophan, can be achieved either by starting with DL-tryptophan or by racemizing N-acetyl-L-tryptophan. One patented method describes the production of N-acetyl-DL-tryptophan by first acetylating L-tryptophan and then heating the resulting N-acetyl-L-tryptophan with acetic anhydride to induce racemization. google.com

Methodologies for 4-Hydroxylation of Tryptophan Derivatives

The introduction of a hydroxyl group at the C4 position of the indole ring of tryptophan or its N-acetylated derivative is a more challenging transformation due to the inherent reactivity of the indole nucleus. Both enzymatic and chemical strategies have been developed to achieve this regioselective hydroxylation.

Enzymatic Approaches to Regioselective Hydroxylation

Enzymatic methods offer high regioselectivity and stereoselectivity for the hydroxylation of amino acids and their derivatives. mdpi.com While direct 4-hydroxylation of N-acetyltryptophan is not extensively documented, various hydroxylases have been identified that can hydroxylate tryptophan at different positions. For instance, tryptophan hydroxylase (TPH) catalyzes the C5-hydroxylation of tryptophan to produce 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin (B10506). nih.govnih.gov

In plants, cytochrome P450 enzymes, such as CYP79B2 and CYP79B3, are involved in the N-hydroxylation of tryptophan. nih.gov A unique cytochrome P450 enzyme, TxtE, has been reported to catalyze the regiospecific 4-nitration of L-tryptophan, which could potentially be a precursor for 4-hydroxy-L-tryptophan through a subsequent reduction and hydrolysis sequence. nih.gov

The development of engineered enzymes with tailored substrate specificity and regioselectivity holds promise for the direct 4-hydroxylation of N-acetyltryptophan.

Chemical Strategies for Indole Ring Hydroxylation

Chemical methods for the direct hydroxylation of the indole ring often face challenges with regioselectivity. However, recent advancements have provided strategies for the site-selective functionalization of tryptophan derivatives.

A significant development is the palladium(II)-catalyzed direct regioselective C4-acetoxylation of tryptophan derivatives. acs.org This method allows for the construction of a C-O bond at the C4-position of the tryptophan indole ring. The resulting 4-acetoxy derivative can then be selectively deprotected to yield the desired 4-hydroxyl compound. acs.org This two-step process provides a viable chemical route to 4-hydroxytryptophan (B93191) derivatives. acs.org

The key steps in this chemical strategy are:

C4-Acetoxylation: Palladium(II)-catalyzed reaction of an N-protected tryptophan derivative with an acetate (B1210297) source. acs.org

Deprotection: Selective removal of the acetyl group from the C4-position to yield the 4-hydroxy derivative. acs.org

Convergent and Divergent Synthesis of this compound

The synthesis of this compound can be approached through either a convergent or a divergent strategy.

Divergent Synthesis: This approach would involve first synthesizing N-acetyl-DL-tryptophan and then introducing the hydroxyl group at the C4-position. This strategy relies on the successful regioselective hydroxylation of the pre-formed N-acetyltryptophan molecule. The palladium-catalyzed C4-acetoxylation followed by deacetylation would be a key transformation in this approach. acs.org

Convergent Synthesis: A convergent synthesis would involve preparing 4-hydroxy-DL-tryptophan first and then performing the N-acetylation as the final step. This would require an efficient method for the synthesis of 4-hydroxy-DL-tryptophan. One potential route could involve the use of a starting material that already contains the 4-hydroxyindole (B18505) moiety, which is then elaborated to form the amino acid side chain.

A study on the synthesis of N-acetyl-tryptophan glucoside highlights the challenges in synthesizing derivatives of N-acetyl-tryptophan, indicating the complexity of multi-step synthetic sequences involving this moiety. thapar.edu

Strategies for Combining N-Acetylation and 4-Hydroxylation

The direct chemical synthesis of this compound is complicated by the challenge of regioselectivity during the hydroxylation of the indole nucleus. Chemical hydroxylation of tryptophan or its derivatives often results in a mixture of isomers, including 4-, 5-, 6-, and 7-hydroxy products. This necessitates either a highly regioselective synthetic method or an efficient purification process to isolate the desired 4-hydroxy isomer.

Two primary synthetic routes can be envisioned:

Route 1: Hydroxylation followed by N-acetylation. This approach would involve the initial production of 4-hydroxy-DL-tryptophan, followed by the acetylation of the amino group. The key challenge in this route is the regioselective synthesis of 4-hydroxy-DL-tryptophan. While general methods for tryptophan hydroxylation exist, achieving specificity for the 4-position is not straightforward.

Route 2: N-acetylation followed by hydroxylation. In this strategy, N-Acetyl-DL-tryptophan is first synthesized, and then a hydroxyl group is introduced at the 4-position of the indole ring. This approach faces the same regioselectivity challenge in the hydroxylation step.

Enzymatic Approaches for Regioselective Hydroxylation:

A promising strategy to overcome the lack of regioselectivity in chemical synthesis is the use of enzymes. Tryptophan hydroxylases are known to catalyze the regioselective hydroxylation of tryptophan. For instance, tryptophan-5-hydroxylase specifically produces 5-hydroxytryptophan. While a specific enzyme for the 4-hydroxylation of tryptophan is not yet commercially available, research into cytochrome P450 enzymes offers potential solutions. For example, the enzyme TxtE has been shown to catalyze the regiospecific 4-nitration of L-tryptophan, a process that could potentially be adapted for hydroxylation.

Chemical N-Acetylation:

The N-acetylation of tryptophan or its hydroxylated derivatives can be readily achieved using standard chemical methods. A common procedure involves the reaction of the amino acid with acetic anhydride in an alkaline aqueous solution. The pH of the reaction is a critical parameter to control for optimal yield and to minimize by-products.

Synthesis of this compound Analogs

The synthesis of analogs of this compound is an area with limited specific literature. However, general strategies for modifying the tryptophan scaffold can be applied. These can include:

Modification of the indole ring: Introducing different substituents at various positions of the indole ring can be achieved through various organic reactions. For instance, functionalization at other positions of the indole nucleus can be explored using methods developed for the synthesis of other tryptophan analogs.

Alteration of the acetyl group: The N-acetyl group can be replaced with other acyl groups to study the effect of this modification on the compound's properties.

Changes to the amino acid backbone: Modifications to the carboxylic acid or the alpha-carbon of the amino acid moiety can also be considered.

Purification and Characterization of Synthetic this compound for Research Applications

The purification of this compound, particularly when synthesized via non-regioselective chemical methods, presents a significant challenge due to the presence of other hydroxylated isomers.

Purification Techniques:

Effective separation of the 4-hydroxy isomer from a mixture of isomers requires high-resolution chromatographic techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating closely related isomers. The use of a suitable stationary phase and a carefully optimized mobile phase gradient is crucial for achieving baseline separation of the different hydroxytryptophan isomers.

Powdered Paper Chromatography: This method has been reported for the separation of labeled tryptophan metabolites, including isomers, and could be adapted for the purification of this compound.

Characterization Methods:

Once purified, the identity and purity of this compound must be confirmed using a combination of spectroscopic and analytical techniques.

Technique Purpose Expected Observations
Mass Spectrometry (MS) To determine the molecular weight and elemental composition.The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound (C13H14N2O4).
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the chemical structure, including the position of the hydroxyl group on the indole ring.¹H and ¹³C NMR spectra will provide information on the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the 4-hydroxy substitution pattern.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum should show characteristic absorption bands for the N-H (amide), C=O (amide and carboxylic acid), O-H (hydroxyl and carboxylic acid), and aromatic C-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy To determine the absorption maxima, which is characteristic of the chromophore.The UV-Vis spectrum will show absorption peaks characteristic of the hydroxylated indole ring.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single, sharp peak should be observed under optimized chromatographic conditions, indicating a high degree of purity.

While specific spectroscopic data for this compound is not widely available in the literature, data from the closely related compound, N-Acetyl-5-hydroxy-L-tryptophan, can serve as a useful reference for comparison.

Biochemical Pathways and Metabolic Fate of N Acetyl 4 Hydroxy Dl Tryptophan

Integration within the Tryptophan Metabolic Network

L-tryptophan, an essential amino acid, is a critical precursor for protein synthesis and the starting point for several major metabolic routes, including the serotonin (B10506), kynurenine (B1673888), and indole (B1671886) pathways. researchgate.net The introduction of an acetyl group at the alpha-amino group and a hydroxyl group at the 4-position of the indole ring of tryptophan to form N-Acetyl-4-hydroxy-DL-tryptophan would likely alter its recognition by the enzymes that govern these pathways.

The serotonin pathway begins with the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). nih.govyoutube.com This is the rate-limiting step in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). nih.govwikipedia.org Subsequently, 5-HTP is decarboxylated to serotonin. youtube.com

Given that this compound is already acetylated and hydroxylated (albeit at the 4-position rather than the biologically typical 5-position), it is unlikely to serve as a direct precursor for serotonin synthesis. The N-acetylation would likely prevent its recognition by L-amino acid aromatic decarboxylase, the enzyme that converts 5-HTP to serotonin. nih.gov Furthermore, the hydroxylation at the 4-position is not the typical substrate for this pathway.

While direct interaction is unlikely, the presence of this compound could theoretically influence the serotonin pathway indirectly. However, without specific research, this remains speculative.

The kynurenine pathway is the principal route of L-tryptophan degradation, accounting for approximately 95% of its metabolism. nih.govnih.gov This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which convert L-tryptophan to N-formylkynurenine. nih.gov

The N-acetylation of this compound would likely hinder its entry into the kynurenine pathway, as the initial enzymes, TDO and IDO, specifically recognize L-tryptophan. The structural modification of the amino group would likely prevent the necessary enzymatic binding and catalytic activity. Therefore, it is improbable that this compound is significantly metabolized through the kynurenine pathway.

Table 1: Major Pathways of L-Tryptophan Metabolism

PathwayKey Initiating Enzyme(s)Primary ProductsPercentage of Tryptophan Metabolism
Kynurenine Pathway Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO)Kynurenine, Kynurenic Acid, Quinolinic Acid, NAD+~95%
Serotonin Pathway Tryptophan Hydroxylase (TPH)5-Hydroxytryptophan, Serotonin, Melatonin~1-2%
Indole Pathway (Microbial) TryptophanaseIndole, Indole-3-acetic acid, TryptamineVariable

A portion of dietary tryptophan that reaches the distal intestine can be metabolized by the gut microbiota. nih.gov Bacterial enzymes, such as tryptophanase, can convert tryptophan into various indole derivatives, including indole, indole-3-acetic acid, and indole-3-propionic acid. nih.govnih.gov These metabolites can have significant effects on host physiology.

It is conceivable that this compound could be a substrate for microbial enzymes. The gut microbiota possesses a vast and diverse enzymatic repertoire, and some bacteria may have the capacity to deacetylate or otherwise modify this compound. If the acetyl group were removed, the resulting 4-hydroxy-DL-tryptophan could potentially enter microbial metabolic pathways. However, the fate of 4-hydroxytryptophan (B93191) in the gut microbiome is not well characterized.

Molecular and Cellular Mechanisms of Action of N Acetyl 4 Hydroxy Dl Tryptophan

Role in Cellular Stress Responses and Antioxidant Mechanisms

Scavenging of Reactive Oxygen Species (ROS) in Cell-Free and Cellular Systems

N-Acetyl-L-tryptophan, a component of the DL-racemic mixture, has demonstrated notable efficacy in neutralizing oxidative stress. Research indicates that tryptophan and its metabolites can act as scavengers of reactive oxygen species. For instance, kynurenine (B1673888), a tryptophan metabolite, has been shown to scavenge hydrogen peroxide and, to a lesser extent, superoxide (B77818) in in vitro systems. nih.gov This scavenging activity is crucial in mitigating the cellular damage induced by these reactive molecules.

In cellular models, the protective effects of N-acetyl-L-tryptophan against oxidative damage are evident. Studies on intestinal epithelial cells (IEC-6) have shown that pre-treatment with N-acetyl-L-tryptophan can neutralize radiation-induced oxidative stress. semanticscholar.org This is achieved by bolstering the activity of endogenous antioxidant enzymes. Similarly, other tryptophan derivatives like indole-3-propionic acid (IPA) have been reported to decrease oxidative stress in cellular models of oxygen-glucose deprivation/reperfusion. researchgate.net While direct data on N-Acetyl-4-hydroxy-DL-tryptophan's ROS scavenging in cell-free systems is not explicitly detailed in the provided context, the behavior of its parent compounds and similar structures suggests a potential for direct radical scavenging activity.

Modulation of Redox Homeostasis in In Vitro Models

N-Acetyl-L-tryptophan plays a significant role in maintaining cellular redox balance by enhancing the endogenous antioxidant defense systems. In irradiated IEC-6 cells, pre-treatment with N-acetyl-L-tryptophan led to a significant enhancement of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), glutathione (B108866) S-transferase (GST), and glutathione peroxidase (GPx). semanticscholar.org This upregulation of key antioxidant enzymes helps to restore the cellular redox environment, which is often disrupted by stressors like ionizing radiation.

The modulation of redox homeostasis is a key mechanism behind the protective effects observed with tryptophan metabolites. For example, in cancer-associated cachexia mouse models, treatment with 1-methyl-tryptophan, an inhibitor of tryptophan degradation, led to a reduction in carbonylated proteins, which are markers of oxidative stress. nih.gov This indicates that modulating tryptophan metabolism can have a systemic impact on redox balance. The ability of N-acetyl-L-tryptophan to fortify the cellular antioxidant machinery underscores its therapeutic potential in conditions associated with oxidative stress.

Effects on Cell Viability and Apoptosis in Model Systems

N-Acetyl-DL-tryptophan has been shown to be neuroprotective by enhancing cell viability and inhibiting apoptosis in neuronal cell models. nih.gov Specifically, both N-acetyl-L-tryptophan (L-NAT) and N-acetyl-DL-tryptophan were found to be protective in NSC-34 motor neuron-like cells and primary motor neurons. nih.govresearchgate.net This protective effect is, in part, attributed to the inhibition of the mitochondrial apoptotic pathway.

Research has demonstrated that L-NAT effectively inhibits the release of key pro-apoptotic factors from the mitochondria, including cytochrome c, Smac/AIF (Second mitochondria-derived activator of caspases/apoptosis-inducing factor). nih.govresearchgate.net By preventing the release of these molecules into the cytoplasm, L-NAT blocks the activation of the downstream caspase cascade, including caspase-1, -9, and -3, which are critical executioners of apoptosis. nih.govresearchgate.net Furthermore, L-NAT has been shown to inhibit the secretion of pro-inflammatory and pro-apoptotic molecules like Substance P and IL-1β. nih.govresearchgate.net

In a different model system using intestinal epithelial cells (IEC-6), pre-treatment with L-NAT significantly improved cell survival following exposure to a lethal dose of radiation. semanticscholar.org This radioprotection was associated with the preservation of mitochondrial membrane integrity and a significant inhibition of apoptosis. semanticscholar.org

The table below summarizes the effects of N-Acetyl-tryptophan stereoisomers on cell viability in neuronal models.

CompoundCell LineEffect on Cell Viability
N-acetyl-L-tryptophan (L-NAT)NSC-34, Primary Motor NeuronsNeuroprotective
N-acetyl-DL-tryptophanNSC-34, Primary Motor NeuronsNeuroprotective
N-acetyl-D-tryptophanNSC-34, Primary Motor NeuronsNo protective effect

Lack of Specific Research Data for this compound Prevents Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available for the chemical compound This compound to generate the requested article on its advanced analytical methodologies. The user's strict requirement to focus solely on this specific compound cannot be met with the currently accessible information.

The performed searches yielded extensive research related to the broader analysis of tryptophan and its many derivatives. nih.govnih.govrsc.orgacs.org Significant information is available for the related compound N-Acetyl-DL-tryptophan (NAT) , which is used as a stabilizer in protein therapeutics. nih.govnih.govchemicalbook.comresearchgate.net Studies on NAT have detailed its degradation products, which can include various oxidized forms like hydroxytryptophan (OH-Trp). nih.govresearchgate.net

However, the available literature does not provide specific, validated analytical methods for the separation, quantification, and spectroscopic characterization of this compound itself. The analytical methodologies are well-documented for tryptophan and its primary metabolites in various biological matrices using techniques such as HPLC, UHPLC, and LC-MS/MS. nih.govrsc.orgmdpi.commdpi.com There are also detailed studies on the degradation of NAT. nih.govnih.gov

Crucially, the addition of a hydroxyl group at the 4-position of the indole (B1671886) ring fundamentally creates a different molecule from NAT. Its physicochemical properties, and therefore its behavior in analytical systems, cannot be accurately extrapolated from data on the non-hydroxylated form.

Given the explicit instructions to ensure all generated content strictly adheres to the provided outline and focuses solely on this compound, creating the requested article would require fabricating information or incorrectly applying data from a different chemical compound. This would violate the core principles of scientific accuracy and the specific constraints of the request.

Therefore, until specific research on the analytical methodologies for this compound becomes publicly available, the generation of a thorough and scientifically accurate article as outlined is not possible.

Advanced Analytical Methodologies for N Acetyl 4 Hydroxy Dl Tryptophan Research

Development of Novel Biosensors and High-Throughput Screening Methods for Research

The advancement of research into N-Acetyl-4-hydroxy-DL-tryptophan necessitates the development of sophisticated analytical tools for its sensitive and specific detection. While dedicated biosensors and high-throughput screening (HTS) platforms for this specific compound are not yet widely reported, significant progress in the development of such technologies for tryptophan and its derivatives provides a robust framework for future innovations. These advancements are pivotal for applications ranging from fundamental biochemical studies to potential clinical and industrial uses. digitellinc.com

Biosensor Development Strategies

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a signal proportional to the concentration of a target analyte. wjarr.com For this compound, several biosensor designs can be conceptualized based on existing technologies for similar molecules.

Electrochemical Biosensors: These sensors measure changes in electrical properties resulting from the interaction between the analyte and the biorecognition layer.

Enzyme-Based Biosensors: A promising approach involves the use of enzymes like L-amino acid oxidase or engineered variants with specificity towards this compound. researchgate.netmdpi.com The enzymatic reaction would produce an electroactive species, such as hydrogen peroxide, which can be detected amperometrically. nih.gov The sensitivity and selectivity of these biosensors can be enhanced by modifying the electrode surface with nanomaterials like gold nanoparticles or carbon nanotubes, which facilitate electron transfer. researchgate.netresearchgate.net

Molecularly Imprinted Polymer (MIP) Biosensors: MIPs are synthetic polymers with custom-made recognition sites that are complementary to the template molecule in terms of shape, size, and functional groups. A quartz crystal microbalance (QCM) biosensor coated with a MIP for L-tryptophan has demonstrated high selectivity, even distinguishing it from its D-enantiomer. researchgate.net A similar strategy could be employed to create highly selective biosensors for this compound.

Affinity-Based Biosensors: These biosensors utilize the specific binding affinity of a bioreceptor, such as an aptamer or a protein, to the target analyte. For instance, the TrpR protein, a tryptophan-responsive repressor, has been engineered to create biosensors for tryptophan and its derivatives with tunable dynamic ranges. nih.gov By mutating the ligand-binding pocket, the specificity of such a biosensor could potentially be shifted towards this compound.

Optical Biosensors: These sensors rely on changes in optical properties, such as fluorescence or absorbance, upon analyte binding.

Fluorescence-Based Biosensors: The intrinsic fluorescence of the indole (B1671886) group in tryptophan and its derivatives can be harnessed for detection. bmglabtech.com Changes in the fluorescence emission spectrum upon binding to a specific protein or in response to enzymatic modification can be monitored. nih.gov Furthermore, novel fluorescent probes that react specifically with tryptophan metabolites to produce a fluorescent signal have been developed for HTS assays. nih.gov Analogs like 5-hydroxytryptophan (B29612) (5HW) can also be used as intrinsic fluorescent probes. nih.gov

The table below summarizes the potential characteristics of biosensors for this compound, based on reported data for similar compounds.

Biosensor TypeBiorecognition ElementTransduction MethodPotential Limit of Detection (LOD)Key Advantages
Enzyme-Based Engineered Amino Acid OxidaseAmperometry0.2 µM - 10 µM researchgate.netnih.govHigh specificity, good sensitivity
MIP-Based Molecularly Imprinted PolymerQuartz Crystal Microbalance~ 0.1 µMHigh selectivity, robustness
Affinity-Based (TrpR) Engineered TrpR ProteinFluorescence~30 mg/L (for tryptophan) nih.govTunable specificity and dynamic range
Fluorescence Specific Fluorescent ProbeFluorometryNot applicableSuitable for high-throughput applications

High-Throughput Screening (HTS) Methods

High-throughput screening allows for the rapid testing of large numbers of samples, which is essential for drug discovery and metabolic research. While specific HTS methods for this compound are not established, methodologies developed for other tryptophan-related pathways can be adapted.

Fluorescence-Based Assays: These are the most common HTS assays due to their sensitivity and ease of automation. A notable example is an assay for tryptophan-catabolizing enzymes that uses a chemical probe reacting with the product N-formylkynurenine to generate a fluorescent signal. nih.gov This assay format was successfully used to screen a library of 87,000 compounds. nih.gov A similar approach could be designed where an enzyme acting on this compound generates a product that can be detected with a fluorescent probe. Another HTS fluorescence assay was developed to measure the activity of tryptophan halogenases. nih.gov

Droplet Microfluidics: This technology enables ultra-high-throughput screening by encapsulating single cells in picoliter-volume droplets. acs.org An engineered DNA aptamer sensor that fluoresces upon binding to tryptophan has been used to evolve tryptophan synthase in droplets. acs.org This powerful technique could be adapted to screen for enzymes that produce or modify this compound.

Mass Spectrometry-Based Screening: High-resolution mass spectrometry coupled with ultrahigh-performance liquid chromatography offers a powerful platform for the quantitative and semi-quantitative analysis of multiple tryptophan metabolites simultaneously. rsc.org This method provides high specificity and can be automated for high-throughput analysis of complex biological samples.

The following table outlines potential HTS methods for this compound research.

HTS MethodPrincipleThroughputApplication
Fluorescence Assay Enzymatic conversion to a fluorescent productHigh (10,000s of samples/day) nih.govEnzyme activity screening, inhibitor discovery
Droplet Microfluidics Aptamer-based fluorescent sensor in dropletsUltra-high (10^7 experiments/day) acs.orgDirected evolution of enzymes
LC-MS/MS Chromatographic separation and mass detectionMedium to HighMetabolomic profiling, quantitative analysis

The development and application of these advanced analytical methodologies will be crucial in elucidating the biochemical roles and potential applications of this compound.

Biological Roles and Interactions of this compound: A Review of Preclinical Evidence

Initial research into the biological significance of this compound in non-human model systems has begun to unveil its potential regulatory functions in cellular physiology, interactions within microbial ecosystems, and influence on specific tissue models. This article synthesizes the current understanding of this compound's activities, focusing exclusively on preclinical data from in vitro and animal studies.

Advanced Research Methodologies and Model Systems in N Acetyl 4 Hydroxy Dl Tryptophan Studies

Application of Omics Technologies (Metabolomics, Proteomics)

Omics technologies, which encompass the comprehensive study of pools of biological molecules, are instrumental in understanding the influence and metabolism of N-Acetyl-4-hydroxy-DL-tryptophan. Metabolomics and proteomics, in particular, offer powerful lenses through which to view the compound's impact on cellular processes.

Metabolomics focuses on the global profiling of metabolites in a biological system. In the context of this compound, metabolomic workflows can be employed to identify and quantify the compound and its downstream products in biological fluids and tissues. nih.gov Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are particularly suited for this, offering high sensitivity and specificity. hmdb.ca For instance, studies on the related compound N-acetyl-tryptophan (NAT) have utilized such techniques to characterize its degradation products under various stress conditions, providing a blueprint for how the metabolism of its hydroxylated form could be investigated. researchgate.netnih.gov These studies have identified several degradation products of NAT, which could be analogous to the metabolites of this compound.

Proteomics , the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications in response to this compound. This can help to identify the enzymes involved in its metabolism and the signaling pathways it may modulate. For example, proteomic profiling of bacterial cultures fed with L-tryptophan has shown significant shifts in proteins related to amino acid metabolism, stress responses, and transport, indicating the complex cellular adaptations to tryptophan processing. nih.gov Similar approaches could pinpoint the specific proteins that interact with or are influenced by this compound.

Interactive Table: Potential Metabolomics and Proteomics Applications in this compound Research

TechnologyApplicationPotential Findings
Metabolomics (LC-MS/MS) Identification and quantification of this compound and its metabolites in biological samples.Elucidation of metabolic pathways, determination of pharmacokinetic profiles.
Proteomics (e.g., iTRAQ) Global protein expression profiling in cells or tissues treated with this compound.Identification of enzymes involved in its metabolism and downstream protein targets.

Isotopic Tracing and Flux Analysis for Metabolic Studies

Isotopic tracing is a powerful technique to map the flow of atoms through metabolic pathways. By labeling this compound with stable isotopes such as ¹³C or ¹⁵N, researchers can track its conversion into various metabolites in real-time. This provides a dynamic view of its metabolic fate.

Gene Editing and Knockout Models for Enzymatic Pathway Elucidation

The advent of gene-editing technologies, most notably CRISPR/Cas9, has revolutionized the study of gene function. youtube.com This technology allows for the precise and efficient modification of an organism's DNA, including the knockout of specific genes. synthego.comnih.gov

To elucidate the enzymatic pathways involved in the synthesis or degradation of this compound, researchers could use CRISPR/Cas9 to create cell lines or animal models in which candidate enzyme-encoding genes are inactivated. By observing the resulting changes in the levels of the compound and its metabolites, the specific roles of these enzymes can be determined. For instance, if a particular hydroxylase or acetyltransferase is hypothesized to be involved in its synthesis, knocking out the corresponding gene would be expected to prevent its formation. While this approach has been applied to a wide range of biological questions, its specific application to this compound's enzymatic pathways remains a future research direction. nih.govyoutube.com

Computational Chemistry and In Silico Modeling of Interactions

Computational chemistry and in silico modeling provide a powerful and efficient means to predict and analyze the interactions of this compound with biological molecules at an atomic level. These methods can guide and complement experimental research.

Molecular docking simulations can predict the binding affinity and orientation of this compound to the active sites of enzymes or receptors. This can help to identify potential protein targets and to understand the structural basis of its biological activity. A study on the related compound N-acetyl-DL-tryptophan used molecular modeling to demonstrate that its L-isomer forms a more stable complex with the neurokinin-1 receptor (NK-1R) compared to the D-isomer, providing a rationale for its observed neuroprotective effects. nih.gov

Molecular dynamics simulations can further explore the dynamic behavior of the compound when bound to a protein, providing insights into the stability of the complex and the key interactions that maintain it. biorxiv.org These in silico approaches can significantly accelerate the process of identifying the molecular targets of this compound and understanding its mechanism of action.

Interactive Table: In Silico Modeling Approaches for this compound Studies

Modeling TechniqueApplicationPredicted Outcomes
Molecular Docking Predicting the binding mode of this compound to target proteins.Identification of key interacting amino acid residues, estimation of binding affinity.
Molecular Dynamics Simulating the dynamic behavior of the this compound-protein complex over time.Assessment of binding stability and conformational changes.

Comparative Studies and Structure Activity Relationships Sar of N Acetyl 4 Hydroxy Dl Tryptophan

Comparison with Non-Hydroxylated N-Acetyltryptophan Derivatives

The most direct comparison for N-Acetyl-4-hydroxy-DL-tryptophan is its non-hydroxylated counterpart, N-Acetyl-DL-tryptophan (NAT). The primary structural difference is the presence of a hydroxyl (-OH) group on the indole (B1671886) ring.

N-Acetyl-L-tryptophan (L-NAT), the L-enantiomer of the non-hydroxylated form, has demonstrated significant neuroprotective effects in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). researchgate.netnih.gov Its mechanism of action is multifaceted; it functions as an antagonist of the neurokinin-1 receptor (NK-1R) and inhibits the release of mitochondrial cytochrome c, a key step in the apoptotic cascade. researchgate.netnih.gov By binding to NK-1R, L-NAT can inhibit the secretion of Substance P and the pro-inflammatory cytokine IL-1β, thereby reducing neuroinflammation. researchgate.net Furthermore, it helps restore the function of proteasomes, the cellular machinery for protein degradation. researchgate.net Studies have also pointed to its role in reducing cognitive decline in models of Alzheimer's disease by downregulating inflammatory markers and phosphorylated Tau levels. mdpi.com

Comparison with Non-Acetylated 4-Hydroxytryptophan (B93191) Derivatives

Comparing this compound with its non-acetylated form, 4-hydroxy-DL-tryptophan, highlights the crucial role of the N-acetyl group.

N-acetylation is a common biochemical modification that can significantly alter the function of a molecule. nih.gov The addition of an acetyl group to the primary amine of 4-hydroxytryptophan neutralizes its positive charge and increases its lipophilicity. This can have profound effects on its metabolic fate and cellular interactions. N-acetylated amino acids are generally recognized and processed by different enzymes than their non-acetylated precursors. nih.gov

4-hydroxy-L-tryptophan is classified as a non-proteinogenic L-alpha-amino acid. While its isomer, 5-hydroxytryptophan (B29612) (5-HTP), has a well-defined and critical role as the immediate precursor in the biosynthesis of the neurotransmitter serotonin (B10506), the specific biochemical pathways involving 4-hydroxytryptophan are less characterized. The synthesis of serotonin from tryptophan is initiated by the enzyme tryptophan hydroxylase (TPH), which typically adds a hydroxyl group at the 5-position of the indole ring. researchgate.net

The N-acetyl group on this compound prevents it from being a substrate for enzymes like aromatic amino acid decarboxylase, which converts 5-HTP to serotonin. Therefore, its biochemical role is distinct from that of a neurotransmitter precursor. Instead, the acetylation directs its activity toward pathways similar to those of other N-acetylated compounds, such as the neuroprotective mechanisms observed for N-acetyl-L-tryptophan. researchgate.netmdpi.com This structural change effectively separates its function from the serotonin synthesis pathway and endows it with a different set of potential biological activities.

Enantiomeric Specificity (L- vs. D-forms) of N-Acetyl-4-hydroxy-tryptophan

Like all alpha-amino acids (except glycine), N-Acetyl-4-hydroxy-tryptophan is chiral and exists as two enantiomers: N-Acetyl-4-hydroxy-L-tryptophan and N-Acetyl-4-hydroxy-D-tryptophan. Biological systems, particularly enzymes and receptors, are highly stereospecific, meaning they often interact with only one enantiomer.

This enantiomeric specificity is clearly demonstrated in the non-hydroxylated analog, N-acetyltryptophan. researchgate.net Research on models of amyotrophic lateral sclerosis has shown that N-acetyl-L-tryptophan (L-NAT) provides significant neuroprotection, whereas the D-enantiomer (N-acetyl-D-tryptophan or D-NAT) has no protective effect. researchgate.netnih.gov Molecular modeling studies confirmed that the L-form generates a much more stable complex with the neurokinin-1 receptor (NK-1R), which is key to its mechanism of action. researchgate.net The racemic mixture, N-acetyl-DL-tryptophan, also shows neuroprotective activity, likely due to the presence of the active L-enantiomer. researchgate.net

While direct experimental data on the individual enantiomers of N-Acetyl-4-hydroxy-tryptophan are limited, it is highly probable that they exhibit similar stereospecificity. The chiral center is fundamental to the molecule's three-dimensional shape, which governs its ability to fit into the binding site of a target protein. Therefore, the L-form of N-Acetyl-4-hydroxy-tryptophan would be expected to be the biologically active enantiomer for targets that recognize L-amino acid derivatives, while the D-form would likely be inactive.

Table 1: Enantiomeric Specificity of N-Acetyltryptophan in a Neuroprotection Assay

Compound Biological Effect (Neuroprotection in ALS model) Receptor Interaction
N-Acetyl-L-tryptophan (L-NAT) Protective Forms stable complex with NK-1R researchgate.net
N-Acetyl-D-tryptophan (D-NAT) No protective effect researchgate.net Does not form a stable complex with NK-1R researchgate.net
N-Acetyl-DL-tryptophan (DL-NAT) Protective researchgate.net Activity attributed to the L-enantiomer

Structural Modifications of this compound and Impact on Biological Activity

The structure-activity relationship of this compound is determined by its three principal chemical features: the N-acetyl group, the 4-hydroxy group, and the stereochemistry of the tryptophan backbone. Modification of any of these features can drastically alter its biological effects.

The N-Acetyl Group: As discussed, this group is critical. Its removal would yield 4-hydroxytryptophan, a molecule with fundamentally different biochemical properties and potential roles, likely related to amino acid metabolism rather than the neuroprotective activities associated with the N-acetylated form. The acetyl group blocks the primary amine, preventing decarboxylation and directing its activity away from neurotransmitter synthesis pathways. nih.gov

The Hydroxyl Group: The presence and position of the hydroxyl group on the indole ring are paramount.

Presence: Removing the hydroxyl group yields N-acetyltryptophan, which, while biologically active, would have different physicochemical properties, such as lower polarity and reduced hydrogen bonding capability. researchgate.net This could alter its solubility, membrane permeability, and receptor binding affinity.

Position: Moving the hydroxyl group from the 4-position to another, such as the 5-position, would create N-acetyl-5-hydroxytryptophan. This isomer would likely have a different biological profile, as the positioning of the hydroxyl group is critical for specific interactions with enzyme and receptor binding sites. For instance, the biosynthesis of serotonin specifically requires hydroxylation at the 5-position.

Stereochemistry (L- vs. D-form): As demonstrated with the non-hydroxylated analog, the L-configuration is essential for its known neuroprotective activity. researchgate.net This is because biological targets like receptors and enzymes have chiral binding pockets that selectively accommodate one enantiomer over the other. Any change from the L- to the D-form would be expected to abolish or significantly reduce this specific activity.

Table 2: Summary of Structure-Activity Relationships

Structural Modification Resulting Compound Type Expected Impact on Biological Activity
Removal of N-acetyl group 4-Hydroxytryptophan Loses neuroprotective activity of the NAT-type; may become a substrate for amino acid metabolism pathways.
Removal of 4-hydroxy group N-Acetyltryptophan Retains neuroprotective activity but with altered polarity and binding affinity. researchgate.net
Change of hydroxyl position N-Acetyl-5-hydroxytryptophan Different biological profile; position is critical for specific receptor interactions.
Change of stereochemistry N-Acetyl-4-hydroxy-D-tryptophan Expected to be biologically inactive for specific neuroprotective pathways, based on data from non-hydroxylated analog. researchgate.net

Future Research Directions and Theoretical Implications for N Acetyl 4 Hydroxy Dl Tryptophan

Elucidating Novel Enzymatic Pathways for its Biosynthesis and Catabolism

The existence of N-Acetyl-4-hydroxy-DL-tryptophan in biological systems is currently hypothetical, but its constituent parts suggest plausible biosynthetic routes that await discovery. The primary research direction would be to determine if and how this compound is synthesized and degraded by living organisms.

Biosynthesis: A theoretical biosynthetic pathway would likely involve two key enzymatic steps: the hydroxylation of the tryptophan indole (B1671886) ring at the 4-position, followed by N-acetylation.

4-Hydroxylation of Tryptophan: The most common hydroxylation of tryptophan occurs at the 5-position, catalyzed by tryptophan hydroxylase (TPH) to produce the serotonin (B10506) precursor, 5-hydroxytryptophan (B29612). wikipedia.orgnih.govwikipedia.org Hydroxylation at the 4-position is less common in mammals but not unprecedented in nature. Plant cytochrome P450 enzymes, for instance, are known to catalyze the 4-hydroxylation of tryptophan derivatives. nih.gov Future research could focus on screening for novel hydroxylases in various organisms or using protein engineering to alter the specificity of known aromatic amino acid hydroxylases to favor the 4-position. nih.gov The existence of 4-hydroxy-L-tryptophan as a known, albeit non-proteinogenic, amino acid supports the feasibility of this initial step. nih.gov

N-Acetylation: Following hydroxylation, the resulting 4-hydroxytryptophan (B93191) would undergo N-acetylation. The GCN5-related N-acetyltransferase (GNAT) superfamily comprises thousands of enzymes responsible for acetylating a wide range of substrates, including amino acids. nih.gov While a specific transferase for N-acetyl-tryptophan has not been fully characterized, the broad specificity within the GNAT family suggests that an enzyme capable of acetylating 4-hydroxytryptophan may exist or could be engineered. nih.gov

Catabolism: The breakdown pathways of this compound are entirely unknown. Research would need to investigate its stability and degradation products in biological systems. It is plausible that hydrolysis by an N-acylpeptide hydrolase could release 4-hydroxytryptophan and acetate (B1210297), mirroring a known mechanism for other N-acetylated amino acids. hmdb.ca The subsequent fate of 4-hydroxytryptophan would be another area for investigation.

Proposed Enzymatic Step Potential Enzyme Class Known Related Enzymes/Pathways Research Focus
Tryptophan → 4-HydroxytryptophanAromatic Amino Acid HydroxylaseTryptophan Hydroxylase (TPH) (catalyzes 5-hydroxylation) wikipedia.orgwikipedia.orgDiscovery or engineering of a TPH variant or novel enzyme with 4-position specificity.
Tryptophan derivative hydroxylationCytochrome P450 MonooxygenasePlant CYP81F enzymes (catalyze 4-hydroxylation of indole glucosinolates) nih.govScreening for P450 enzymes from various species that can act on tryptophan.
4-Hydroxytryptophan → N-Acetyl-4-hydroxy-tryptophanN-Acetyltransferase (NAT)GCN5-related N-acetyltransferase (GNAT) superfamily nih.govIdentification of a specific NAT that recognizes 4-hydroxytryptophan as a substrate.
N-Acetyl-4-hydroxy-tryptophan → 4-HydroxytryptophanN-Acylpeptide HydrolaseEnzymes that release N-acetylated amino acids from peptides hmdb.caInvestigating the enzymatic hydrolysis of the acetyl group as a primary catabolic step.

Exploring Undiscovered Molecular Targets and Signaling Cascades

A significant area of future research lies in identifying the molecular targets of this compound and the signaling pathways it may modulate. By drawing parallels with its non-hydroxylated counterpart, N-acetyl-L-tryptophan (L-NAT), researchers can form initial hypotheses. L-NAT is known to be neuroprotective and has been identified as an antagonist of the neurokinin-1 receptor (NK-1R), which is involved in inflammation and pain signaling. hmdb.canih.gov

The introduction of a hydroxyl group at the 4-position of the indole ring would alter the compound's electronic properties, polarity, and hydrogen-bonding capabilities. This modification could significantly change its binding affinity and specificity for known targets of L-NAT or enable it to interact with entirely new molecular partners. A primary research goal would be to screen this compound against a panel of receptors, enzymes, and ion channels, particularly those involved in neuroinflammation and tryptophan metabolism.

Potential Target Class Specific Hypothetical Target Basis for Hypothesis Potential Downstream Signaling Cascade
G-Protein Coupled Receptors (GPCRs)Neurokinin-1 Receptor (NK-1R)Known target of N-acetyl-L-tryptophan. nih.govInhibition of Substance P signaling, reduction in inflammatory cytokine release.
Mitochondrial ProteinsCytochrome c / Apoptotic machineryL-NAT inhibits mitochondrial cytochrome c release. nih.govModulation of apoptosis-inducing factor (AIF) release, caspase activation.
Inflammasome ComponentsNLRP3 InflammasomeN-acetyl-L-tryptophan has been shown to regulate this pathway.Downregulation of caspase-1 activation and IL-1β secretion.
KinasesProtein Kinase A (PKA)PKA can phosphorylate and increase the activity of tryptophan hydroxylase. wikipedia.orgIndirect modulation of serotonin synthesis pathways.

Development of this compound as a Research Probe or Tool

The unique chemical structure of this compound makes it a candidate for development into a specialized research tool. The presence of the hydroxyl group provides a reactive handle for chemical modification that is absent in N-Acetyl-DL-tryptophan.

This functional group could be used to attach:

Fluorophores: Creating a fluorescent probe to visualize the localization of its binding partners within cells and tissues.

Biotin tags: For use in affinity purification experiments to pull down and identify interacting proteins from cell lysates.

Photo-affinity labels: To covalently cross-link the molecule to its specific binding targets upon UV irradiation, allowing for definitive target identification.

Furthermore, synthesizing and studying this compound and its isomers (L and D forms) would be invaluable for structure-activity relationship (SAR) studies. By comparing its biological activity to that of N-Acetyl-DL-tryptophan, researchers could precisely determine the functional importance of the 4-hydroxy group for binding to specific molecular targets.

Integration of this compound Research into Systems Biology Frameworks

Once the fundamental biosynthetic pathways and molecular targets of this compound are identified, this knowledge can be integrated into broader systems biology models. This approach seeks to understand how the compound influences complex biological networks rather than just a single pathway.

Future research in this area would involve:

Transcriptomic and Proteomic Analyses: Using techniques like RNA-seq and quantitative mass spectrometry to determine how cellular levels of the compound affect global gene and protein expression.

Computational Modeling: Incorporating the identified interactions into existing computational models of cellular signaling to predict its system-wide effects and identify potential off-target interactions or emergent properties.

Methodological Innovations for Enhanced Detection and Study in Complex Research Systems

A prerequisite for studying a novel compound is the ability to detect and quantify it accurately. A key future direction will be the development of robust analytical methods for this compound.

Standard approaches would likely involve:

High-Performance Liquid Chromatography (HPLC): Coupled with detectors like UV-Vis spectrophotometry or fluorescence detectors, which can leverage the indole structure's inherent properties.

Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) would offer high sensitivity and specificity for quantification in complex biological samples such as plasma, cerebrospinal fluid, or tissue extracts. nih.gov

More innovative approaches could explore derivatization strategies to enhance detection. For example, the PHOXI (2-phenyl-6H-oxazolo[4,5-e]indole) fluorogenic reaction, which is highly specific for 5-hydroxyindole (B134679) structures, could potentially be adapted or a similar chemistry developed for the 4-hydroxy-indole moiety of this compound. nih.gov Such a method would provide an exceptionally sensitive and selective tool for its detection and imaging in biological systems.

Q & A

Q. How can researchers validate the absence of toxic by-products in synthesized batches?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect trace impurities (e.g., acetylated amines) with high sensitivity.
  • In Vitro Toxicity Screening : Use HepG2 cell viability assays to assess cytotoxicity.
  • Reference Standards : Cross-check against USP impurity guidelines (e.g., tryptophan-related compound A) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.